2-Acetoxy-5-(2-bromoacetyl)benzyl acetate
Overview
Description
2-Acetoxy-5-(2-bromoacetyl)benzyl acetate is an organic compound with the molecular formula C13H13BrO5 and a molecular weight of 329.15 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate typically involves the acetylation of 5-(2-bromoacetyl)benzyl alcohol. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a suitable catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Acetoxy-5-(2-bromoacetyl)benzyl acetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester groups.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used. For example, using an amine would yield an amide derivative.
Hydrolysis: The major products are 5-(2-bromoacetyl)benzyl alcohol and acetic acid.
Scientific Research Applications
2-Acetoxy-5-(2-bromoacetyl)benzyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Acetoxy-5-(2-bromoacetyl)benzyl acetate involves its interaction with biological molecules. The bromine atom can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction is crucial in studies related to enzyme inhibition and protein function .
Comparison with Similar Compounds
Similar Compounds
- 2-Acetoxy-5-(2,2-dibromoacetyl)benzyl acetate
- 2-Acetoxy-5-(2-chloroacetyl)benzyl acetate
- 2-Acetoxy-5-(2-fluoroacetyl)benzyl acetate
Uniqueness
2-Acetoxy-5-(2-bromoacetyl)benzyl acetate is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro and fluoro analogs, the bromo derivative is more reactive in substitution reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
[2-acetyloxy-5-(2-bromoacetyl)phenyl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrO5/c1-8(15)18-7-11-5-10(12(17)6-14)3-4-13(11)19-9(2)16/h3-5H,6-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVJPOKCPMZBJOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=C(C=CC(=C1)C(=O)CBr)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70461048 | |
Record name | 2-Acetoxymethyl-4-bromoacetylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24085-07-2 | |
Record name | 1-[4-(Acetyloxy)-3-[(acetyloxy)methyl]phenyl]-2-bromoethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24085-07-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Acetoxymethyl-4-bromoacetylphenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70461048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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